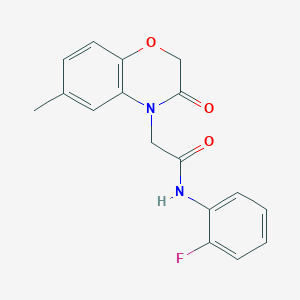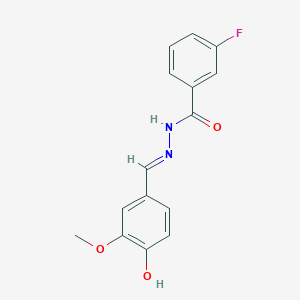![molecular formula C23H25N3O2 B6114050 3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole](/img/structure/B6114050.png)
3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole, also known as BPIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indole derivatives and has a molecular weight of 481.57 g/mol.
Mechanism of Action
The mechanism of action of 3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole is not fully understood. However, it is believed to bind to specific targets such as metal ions and enzymes, leading to the inhibition of their activity. This inhibition can lead to changes in biochemical and physiological processes, which can be studied to understand the role of these targets in biological systems.
Biochemical and Physiological Effects:
3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the body.
3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole has also been found to interact with metal ions such as copper and zinc, leading to changes in their biochemical and physiological roles. For example, 3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole has been found to inhibit the formation of amyloid-beta peptide, which is implicated in the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole has several advantages for use in lab experiments. It is a highly specific probe for metal ions such as copper and zinc, making it a useful tool for studying their role in biological systems. It is also relatively easy to synthesize, with good yields and high purity.
However, there are also limitations to the use of 3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole in lab experiments. It has limited solubility in water, which can make it difficult to work with in aqueous environments. It is also relatively expensive compared to other fluorescent probes, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole. One area of research is the development of new fluorescent probes based on the structure of 3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole. These probes could be optimized for specific metal ions or enzymes, leading to more specific and sensitive detection methods.
Another area of research is the development of new drugs based on the structure of 3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole. By understanding the mechanism of action of 3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole, new drugs could be developed that target specific enzymes or metal ions, leading to more effective treatments for various diseases.
Conclusion:
In conclusion, 3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole has shown promise as a fluorescent probe and drug target, and further research in these areas could lead to important breakthroughs in various fields of science.
Synthesis Methods
3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole can be synthesized using a multi-step process that involves the reaction of 1H-indole-3-carboxaldehyde with 4-benzoylpiperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a condensation reaction with 4-oxobutanoic acid to form the final product, 3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole. This synthesis method has been optimized to yield high purity 3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole with good yields.
Scientific Research Applications
3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole has been extensively studied for its potential applications in scientific research. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. 3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole has been found to selectively bind to these metal ions and exhibit fluorescence, making it a useful tool for studying the role of these metals in biological systems.
Another area of research is the use of 3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole as a potential drug target for the treatment of various diseases. 3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole has been found to inhibit the activity of certain enzymes, making it a potential target for the development of new drugs.
properties
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-4-(1H-indol-3-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-22(12-6-9-19-17-24-21-11-5-4-10-20(19)21)25-13-15-26(16-14-25)23(28)18-7-2-1-3-8-18/h1-5,7-8,10-11,17,24H,6,9,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJOMTGJMONRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1'-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6113981.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B6113990.png)
![N-(2,5-dimethoxybenzyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6113993.png)
![2-methoxy-N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B6113999.png)
![2-[3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6114001.png)
![4-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B6114005.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B6114006.png)
![1-(1-azepanyl)-3-[2-methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6114016.png)
![1-[2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6114029.png)
![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6114044.png)
![4-{[(4-iodophenyl)amino]carbonyl}isophthalic acid](/img/structure/B6114047.png)
